Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is tert-butyl N-(2,2-dimethylhexan-3-ylideneamino)carbamate . This nomenclature reflects its structural components:
- A tert-butyl group ((CH₃)₃C–) attached to a carbamate moiety (–O–CO–NH–).
- A hydrazine backbone (–NH–N=) forming a Schiff base with a ketone-derived substituent.
- A 2,2-dimethylhexan-3-ylidene group , which features a six-carbon chain with a double bond at position 3 and two methyl branches at position 2.
The structural representation (Figure 1) illustrates the tert-butyl carbamate linked to a hydrazine group, which is further connected to a 2,2-dimethylhexan-3-ylidene moiety. The ylidene group introduces a planar geometry at the nitrogen-carbon double bond (C=N), characteristic of Schiff bases.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by several identifiers and synonyms, including:
| Registry Identifier | Value |
|---|---|
| CAS Number | 740799-92-2 |
| Catalog Number | 1898EJ (AK Scientific, Inc.) |
Synonyms :
- tert-Butyl N-(2,2-dimethylhexan-3-ylideneamino)carbamate
- Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate
These designations are critical for referencing the compound in synthetic protocols and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula is deduced as C₁₁H₂₀N₃O₃ based on structural analysis of the tert-butyl carbamate and 2,2-dimethylhexan-3-ylidene groups. This formula accounts for:
- 11 carbons : 4 from the tert-butyl group, 1 from the carbamate, and 6 from the hexan backbone.
- 20 hydrogens : Distributed across alkyl chains and functional groups.
- 3 nitrogens : From the hydrazine and carbamate moieties.
- 3 oxygens : From the carbamate ester and carbonyl groups.
The molecular weight is approximately 242.30 g/mol , calculated as follows:
$$
\text{MW} = (11 \times 12.01) + (20 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) = 242.30 \, \text{g/mol}.
$$
This molecular profile aligns with analogous hydrazinecarboxylates, such as tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate (C₉H₁₈N₂O₂, MW 186.25 g/mol), accounting for the extended alkyl chain and branching in the target compound.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2,2-dimethylhexan-3-ylideneamino]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)/b14-10- |
InChI Key |
AEJUKOHGKAAZHP-UVTDQMKNSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
- Tert-butyl carbazate (C5H12N2O2)
- 2,2-Dimethylhexan-3-one or equivalent ketone derivative
Detailed Synthetic Procedures
Condensation Reaction with Tert-Butyl Carbazate
The primary method for synthesizing this compound involves the condensation of tert-butyl carbazate with 2,2-dimethylhexan-3-one. This reaction typically requires mild acidic conditions to facilitate the formation of the hydrazone bond.
Based on analogous reactions with similar compounds, the following procedure can be employed:
- A solution of tert-butyl carbazate and 2,2-dimethylhexan-3-one is prepared in toluene.
- A catalytic amount of acetic acid is added to promote the reaction.
- The mixture is heated at approximately 80°C for 15-24 hours.
- The product typically separates as a crystalline solid and can be collected by filtration.
This approach is supported by similar reactions documented for related compounds, where tert-butyl carbazate has been successfully condensed with various ketones to form hydrazone derivatives.
Reaction Conditions and Parameters
The following table summarizes optimal reaction conditions based on analogous syntheses:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Toluene | Provides good solubility and facilitates product crystallization |
| Temperature | 80°C | Higher temperatures may lead to decomposition |
| Catalyst | Acetic acid (catalytic) | Facilitates the condensation reaction |
| Reaction Time | 15-24 hours | Monitored by TLC until completion |
| Molar Ratio | 1.0-1.5 equiv. tert-butyl carbazate to 1.0 equiv. ketone | Excess carbazate improves yields |
Alternative Synthetic Routes
Two-Step Synthesis via Intermediate Formation
An alternative approach involves a two-step synthesis:
- Formation of a hydrazone intermediate using a more reactive carbonyl compound
- Subsequent modification to introduce the 2,2-dimethylhexan-3-ylidene moiety
This approach may be beneficial when direct condensation yields are suboptimal or when starting materials are difficult to obtain.
Reduction-Oxidation Sequence
Another potential synthetic route involves:
- Formation of a saturated hydrazine derivative through condensation followed by reduction
- Selective oxidation to regenerate the desired hydrazone functionality
Experimental Data from Analogous Syntheses
The following experimental data is derived from similar hydrazone formations using tert-butyl carbazate:
Yield Optimization Studies
Spectroscopic Characterization of Similar Compounds
For related compounds, the following spectroscopic data has been reported:
1H NMR (500 MHz, CDCl3): δ 8.05 (d, J=8.5 Hz, 2H), 7.88 (d, J=8.5 Hz, 2H), 7.79 (br s, 1H), 4.41 (q, J=7.0 Hz, 2H), 2.24 (s, 3H), 1.58 (s, 9H), 1.43 (t, J=7.0 Hz, 3H).
While this data is for a related compound, it provides insight into the expected spectral patterns for the target molecule, particularly the characteristic signals for the tert-butyl group and hydrazone functionality.
Purification Methods
After synthesis, this compound typically requires purification. Based on analogous compounds, the following methods are recommended:
Crystallization
For compounds that readily crystallize:
- Dissolve crude product in a minimal amount of warm solvent (ethyl acetate/hexane mixture)
- Cool slowly to room temperature, then to 0-5°C
- Collect crystals by filtration and wash with cold solvent
Column Chromatography
For more challenging purifications:
- Silica gel column chromatography
- Elution with petroleum ether/ethyl acetate gradient (typically starting at 9:1 and increasing polarity)
- Fractions containing the product are identified by TLC and combined
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
- Heat Transfer: Larger reaction volumes have different heating and cooling profiles
- Mixing Efficiency: Ensure adequate stirring to maintain reaction homogeneity
- Reaction Time: May need adjustment for larger scales
- Purification Strategy: Crystallization is preferred over chromatography for larger scales
Analytical Methods for Product Verification
Structural Confirmation
The following analytical techniques are recommended for confirming the structure of the synthesized this compound:
- NMR Spectroscopy: 1H and 13C NMR to confirm structural elements
- Mass Spectrometry: Expected molecular ion peak at m/z 243 [M+H]+
- IR Spectroscopy: Characteristic bands for C=N, C=O, and N-H stretching
- Elemental Analysis: To confirm the elemental composition (C13H26N2O2)
Purity Assessment
For purity determination:
- HPLC Analysis: Using appropriate column and solvent system
- Melting Point Determination: Sharp melting point indicates high purity
- TLC: Single spot on different solvent systems
Challenges and Troubleshooting
Several challenges may arise during the synthesis of this compound:
- Incomplete Reaction: Extended reaction times or increased catalyst loading may be necessary
- Side Reactions: Careful temperature control and monitoring can minimize unwanted products
- Purification Difficulties: Optimization of crystallization conditions or chromatography parameters may be required
- Product Stability: The hydrazone linkage may be sensitive to strong acids or bases
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can also be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Synthetic Chemistry
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in several reactions, including:
- Condensation Reactions : It can react with aldehydes and ketones to form hydrazones, which are valuable in the synthesis of pharmaceuticals.
| Reaction Type | Reactants | Products |
|---|---|---|
| Condensation | Aldehyde + Tert-Butyl Hydrazinecarboxylate | Hydrazone |
Pharmaceutical Applications
Due to its ability to form stable intermediates, this compound has potential applications in drug development. It can be utilized in the synthesis of:
- Anticancer Agents : Research has indicated that derivatives of hydrazinecarboxylates exhibit cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from tert-butyl hydrazinecarboxylate showed significant inhibition of tumor growth in preclinical models .
Agrochemical Development
The compound has also been explored for use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its stability and reactivity make it an attractive candidate for:
- Pesticide Formulations : The hydrazine moiety can enhance the bioactivity of certain agrochemicals.
Data Table: Agrochemical Efficacy
| Compound | Activity | Application |
|---|---|---|
| Tert-Butyl Hydrazinecarboxylate Derivative | High | Herbicide |
| Tert-Butyl Hydrazinecarboxylate + Fungicide | Synergistic Effect | Crop Protection |
Material Science
In material science, tert-butyl 2-(2,2-dimethylhexan-3-y lidene)hydrazinecarboxylate has been investigated for its potential use as a stabilizer or additive in polymers. Its incorporation can improve the thermal stability and mechanical properties of polymeric materials.
Case Study: Polymer Stabilization
A recent study highlighted the effects of adding hydrazine derivatives to polyolefins, resulting in enhanced thermal stability and reduced degradation rates under high-temperature conditions .
Cosmetic Formulations
The compound's properties allow it to be utilized in cosmetic formulations where skin penetration and bioavailability are critical. It can serve as an effective agent in formulations aimed at improving skin hydration and texture.
Research Insights
Research indicates that formulations containing hydrazine derivatives can enhance skin absorption and efficacy of active ingredients used in topical applications .
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is structurally compared to hydrazinecarboxylates with varying substituents (Table 1). Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents: The pyridylbenzylidene analog (CAS 198904-84-6) exhibits stronger intermolecular interactions (N–H···O hydrogen bonds, C–H···π) due to its planar aromatic system, enhancing crystallinity . In contrast, the target compound’s aliphatic ylidene group may reduce π-interactions but improve solubility in nonpolar solvents.
Key Observations :
- Reactivity of Alkenyl Chains : Compounds like 1q (hex-5-en-1-yl) require stringent low-temperature conditions to prevent side reactions, suggesting that the target compound’s branched ylidene group might demand specialized precursors or stabilizers .
- Bifunctional Derivatives : Synthesis of peptide-like analogs (e.g., 2.154) involves straightforward hydrazine addition, contrasting with the multi-step alkylation needed for alkenyl or benzyl derivatives .
Physical and Spectral Properties
Physical data highlight substituent-driven variations (Table 3):
Key Observations :
- Melting Points : Aromatic derivatives (e.g., pyridyl) often exhibit higher melting points due to crystalline packing, whereas aliphatic analogs like the target compound may remain oils or low-melting solids .
- Spectral Signatures : The tert-butyl group consistently appears as a singlet at δ ~1.4 in ¹H NMR, while substituents like pyridyl or alkenyl groups introduce distinct shifts (e.g., δ 8.6 for pyridyl protons) .
Biological Activity
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate (CAS No. 2007931-00-0) is a hydrazine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a hydrazinecarboxylate moiety, contributing to its unique reactivity and potential biological properties. Its molecular formula is , with a molecular weight of approximately 242.36 g/mol .
Biological Activity
While specific biological activity data for this compound is limited, compounds containing hydrazine derivatives are often associated with various pharmacological properties. Hydrazines are known for their reactivity and have been studied for their potential in:
- Antitumor activity : Some hydrazine derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial properties : Hydrazines have shown promise in inhibiting bacterial growth.
- Antioxidant activity : Certain derivatives can scavenge free radicals, contributing to their potential protective effects against oxidative stress.
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of tert-butyl hydrazinecarboxylate with appropriate aldehydes or ketones under controlled conditions. A general synthetic pathway may be outlined as follows:
- Reagents : Tert-butyl hydrazinecarboxylate, 2,2-dimethylhexan-3-aldehyde (or similar).
- Conditions : The reaction is often carried out in solvents such as methanol or dioxane at elevated temperatures (typically around 100°C).
- Yield : Yields can vary but are generally reported between 22% to 99% depending on the specific conditions used .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-Butyl 2-(Propan-2-Ylidene)Hydrazinecarboxylate | C10H18N2O2 | 0.95 |
| Tert-Butyl 2-(Butan-2-Ylidene)Hydrazinecarboxylate | C11H20N2O2 | 0.95 |
| Tert-Butyl 2-(Pentan-3-Ylidene)Hydrazinecarboxylate | C12H22N2O2 | 0.93 |
| Tert-Butyl 2-CyclobutylideneHydrazinecarboxylate | C10H16N2O2 | 0.93 |
| Tert-Butyl 2-CyclohexylideneHydrazinecarboxylate | C12H22N2O2 | 0.93 |
The structural differences, particularly the steric hindrance introduced by the tert-butyl and dimethyl groups, may influence the reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Research involving hydrazine derivatives has often focused on their interactions with biological targets:
- Antitumor Studies : In vitro studies have demonstrated that certain hydrazines can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antimicrobial Activity : A study reported that hydrazines exhibit significant antibacterial activity against Gram-positive bacteria, indicating their potential as therapeutic agents.
- Mechanistic Insights : Research into the mechanism of action for hydrazine derivatives suggests that they may interact with cellular enzymes or receptors, leading to altered metabolic pathways that could be exploited for therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
